molecular formula C28H40N2O17 B12505187 Peracetylchitobiose

Peracetylchitobiose

Cat. No.: B12505187
M. Wt: 676.6 g/mol
InChI Key: JUYKRZRMNHWQCD-UHFFFAOYSA-N
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Description

Peracetylchitobiose is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin. Chitin is a long-chain polymer of N-acetylglucosamine, a primary component of fungal cell walls and arthropod exoskeletons

Chemical Reactions Analysis

Peracetylchitobiose undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride for acetylation, and various oxidizing and reducing agents depending on the desired product. Major products formed from these reactions include chitobionic acid and modified chitobiose derivatives .

Scientific Research Applications

Peracetylchitobiose has several scientific research applications:

Comparison with Similar Compounds

Peracetylchitobiose is similar to other chitin derivatives such as chitobiose and chitooligosaccharides. its multiple acetate groups make it more hydrophobic and alter its reactivity compared to its non-acetylated counterparts . Similar compounds include:

This compound’s unique properties make it valuable for specific applications where modified reactivity and solubility are desired.

Properties

IUPAC Name

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYKRZRMNHWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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